1,2,4-Benzenetricarboxylic acid

Catalog No.
S592139
CAS No.
528-44-9
M.F
C9H6O6
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Benzenetricarboxylic acid

CAS Number

528-44-9

Product Name

1,2,4-Benzenetricarboxylic acid

IUPAC Name

benzene-1,2,4-tricarboxylic acid

Molecular Formula

C9H6O6

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

ARCGXLSVLAOJQL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

solubility

0.10 M

Synonyms

1,2,4-Tricarboxybenzene; 1,3,4-Benzenetricarboxylic Acid; 1,4,5-Benzenetricarboxylic Acid; 4-Carboxyphthalic Acid; Benzene-1,2,5-tricarboxylic Acid; ETM; F-TMA; NSC 72986; Trimellitic Acid

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Synthesis of Metal-Organic Frameworks (MOFs)

Synthesis of Ln 3+ Encapsulated Nanocrystals

Formation of Unusual Polymeric Nets with Potassium Ion

Nonlinear Optical Studies

Formation of Unusual Polymeric Nets with Transition Metals

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, is an aromatic compound characterized by three carboxylic acid groups attached to a benzene ring at the 1, 2, and 4 positions. Its molecular formula is C₉H₆O₆, and it has a molecular weight of 210.14 g/mol. This compound appears as colorless crystals and is partially soluble in dimethylformamide and alcohol but insoluble in benzene and carbon disulfide, with slight solubility in water .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: It can be reduced to form various derivatives.

The oxidation of 1,2,4-trimethylbenzene is a notable synthetic route for producing trimellitic acid, highlighting its reactivity and versatility in organic synthesis .

Research indicates that 1,2,4-benzenetricarboxylic acid exhibits potential biological activities. It has been studied for its role as a ligand in metal-organic frameworks (MOFs), which can influence biological systems through their structural properties. Additionally, some studies suggest it may have antimicrobial properties, although more research is needed to fully understand its biological implications .

The primary method for synthesizing 1,2,4-benzenetricarboxylic acid involves the oxidation of 1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. Other methods include:

  • Hydrolysis of trimellitic anhydride: This process involves the addition of water to trimellitic anhydride.
  • Carboxylation reactions: Utilizing carbon dioxide in the presence of catalysts to introduce carboxyl groups onto aromatic substrates .

1,2,4-Benzenetricarboxylic acid has diverse applications across various industries:

  • Plasticizers: It is used in the production of flexible plastics.
  • Resins and Adhesives: Serves as an intermediate in synthesizing resins and adhesives.
  • Dyes and Inks: Utilized in dye formulations due to its reactive carboxylic groups.
  • Metal-Organic Frameworks: Acts as a ligand in the synthesis of MOFs for gas storage and separation applications .

Interaction studies involving 1,2,4-benzenetricarboxylic acid primarily focus on its role as a ligand in coordination chemistry. It forms complexes with various metal ions, influencing their solubility and stability. These interactions are crucial for applications in catalysis and materials science. Additionally, studies have explored its interactions with biological molecules to assess its potential therapeutic uses .

1,2,4-Benzenetricarboxylic acid shares structural similarities with other tricarboxylic acids but is unique due to the specific positions of its carboxyl groups on the benzene ring. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Hemimellitic AcidC₉H₈O₇Carboxyl groups at positions 1, 2, and 3
Trimesic AcidC₉H₈O₆Carboxyl groups at positions 1, 3, and 5
1,3,5-Benzenetricarboxylic AcidC₉H₈O₆Different arrangement of carboxyl groups

The distinct positioning of carboxyl groups in 1,2,4-benzenetricarboxylic acid contributes to its unique chemical behavior and reactivity compared to these other isomers .

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, was first synthesized in the early 20th century through the oxidation of polyalkylbenzenes. Early methods involved nitric acid oxidation of 1,2,4-trimethylbenzene (pseudocumene), a process later optimized by Backlund in 1961 using catalytic systems to improve yield and purity. Grosskinsky and Glueckauf demonstrated an alternative route in 1952 by oxidizing coal with nitric acid, isolating the compound as a byproduct. Braun et al. further contributed to its synthesis in 1920 through the oxidation of β-indancarboxylic acid. These foundational studies established trimellitic acid as a structurally significant aromatic tricarboxylic acid.

Key Synthetic Pathways:

SubstrateOxidizing AgentYearReference
PseudocumeneNitric acid1961
CoalNitric acid1952
β-Indancarboxylic acidNitric acid1920

Historical Applications in Industrial Chemistry

Trimellitic acid gained industrial prominence due to its role as a precursor for high-performance materials. Key historical applications include:

  • Plasticizers: Derivatives like trimellitic anhydride were used to produce heat-resistant plasticizers for polyvinyl chloride (PVC).
  • Polymer Chemistry: Its anhydride form served as a crosslinking agent in epoxy resins and alkyd coatings, enhancing thermal stability in automotive and aerospace coatings.
  • Dyes and Inks: The compound’s three carboxylic acid groups enabled chelation with metal ions, forming stable complexes for textile dyes.

By the mid-20th century, trimellitic acid became integral to manufacturing adhesives and synthetic fibers, driven by its ability to modify polymer backbones.

Evolution of Trimellitic Acid Research

Research on trimellitic acid evolved in three phases:

  • Early Characterization (1900–1950): Focused on isolation, structural elucidation, and basic reactivity.
  • Industrial Optimization (1950–2000): Patents like US 3,009,953 (1961) refined synthesis scalability, while studies explored its derivatives for plastics and resins.
  • Advanced Material Science (2000–Present): Modern applications include:
    • Hybrid Membranes: Trimellitic acid-derived polyimide-silsesquioxane membranes for gas separation.
    • Coordination Polymers: Metal-organic frameworks (MOFs) leveraging its tricarboxylate topology.

Nomenclature and Classification in Organic Chemistry

Systematic Nomenclature:

  • IUPAC Name: Benzene-1,2,4-tricarboxylic acid.
  • Common Names: Trimellitic acid (derived from "tri-" and "mellitic acid," a benzenehexacarboxylic acid).

Classification:

  • Structural Isomers: Differs from hemimellitic acid (1,2,3-tricarboxylic) and trimesic acid (1,3,5-tricarboxylic).
  • Chemical Family: Aromatic tricarboxylic acid, subclass of benzenepolycarboxylic acids.

Molecular Properties:

PropertyValueReference
Molecular formulaC₉H₆O₆
Molecular weight210.14 g/mol
Melting point218–234°C (decomposition)
Solubility in water2.1 g/100 mL (25°C)

This structural and functional diversity underpins its versatility in chemical synthesis and industrial applications.

Catalytic Oxidation of Pseudocumene

The industrial synthesis of 1,2,4-benzenetricarboxylic acid predominantly involves the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene) in acetic acid solvent. Catalytic systems comprising cobalt (Co), manganese (Mn), and bromine (Br) ions drive the reaction, with zirconium (Zr) or cerium (Ce) additives enhancing selectivity [1] [3]. The process initiates at 106°C under 29.5 kg/cm² pressure, transitioning to 185–195°C during continuous air injection. Final oxidation stages reach 210–235°C to ensure complete conversion of intermediates like 2,4-dimethylbenzaldehyde [3]. Pseudocumene-to-solvent ratios of 1:1.85–3.5 optimize yield, with higher ratios reducing byproduct formation [3].

Stagewise Catalytic Oxidation Processes

Industrial processes employ multi-stage oxidation to minimize side reactions. Initial stages (65–70% conversion) use Co-Br or Co-Ce-Br catalysts at 140–205°C, while later stages introduce Mn to lower the oxidation potential, facilitating terminal carboxylation [3]. Temperature ramping prevents intermediate accumulation, with exothermic heat management critical for maintaining 97% selectivity toward trimellitic acid [1] [2].

Water Concentration Effects in Solvent Systems

Water content in acetic acid solvents profoundly impacts metal catalyst retention. Maintaining water concentrations below 15% w/w reduces cobalt and manganese incorporation into trimellitic acid crystals, enabling efficient catalyst recycling [1]. Dehydration via azeotropic distillation or molecular sieves ensures solvent reuse, lowering production costs [1].

Catalyst Recycling Methodologies

Spent catalysts are recovered by treating process residues with alkaline carbonate solutions, precipitating Co and Mn as carbonates [4]. Redissolution in hydrochloric acid followed by pH adjustment to 6 and manganese powder addition selectively precipitates metallic cobalt, which is magnetically separated [4]. This method achieves >90% metal recovery, minimizing fresh catalyst requirements [4].

Laboratory-Scale Synthesis Approaches

Selective Oxidation Reactions

Lab-scale syntheses mirror industrial methods but utilize controlled batch reactors. β-Picoline oxidation studies at 170°C with lithium chloride promoters demonstrate 52% conversion in 8 hours, highlighting the role of alkali metals in accelerating reaction kinetics [2].

Alternative Precursor Pathways

Trimellitic anhydride, derived from 1,2,4-benzenetricarboxylic acid dehydration, serves as a versatile intermediate. Reacting the anhydride with aminophenols in polar aprotic solvents yields imide derivatives, though this pathway is more relevant to polymer applications than acid production [6].

Catalytic Systems

Cobalt-Manganese-Cerium-Titanium-Bromine Systems

Optimal catalyst compositions include 0.005–0.075 milligram-atoms Zr per milligram-atom of Co-Mn, enhancing oxidation rates while reducing pseudocumene burnout [3]. Cerium stabilizes active Co³⁺ species, while titanium oxides improve thermal stability in high-temperature phases [5].

Metal Concentration Optimization

Cobalt concentrations of 0.1–0.3 wt% in acetic acid balance activity and cost. Manganese-to-cobalt ratios of 1:2 suppress decarboxylation, with excessive Mn promoting tar formation [3]. Bromine (1–3 wt%) acts as a radical initiator, though its corrosion potential necessitates reactor lining [1].

Catalyst Recovery Methodologies

Post-reaction, catalyst metals are precipitated as carbonates (pH 8–9) using sodium carbonate, achieving >95% recovery [4]. Magnetic separation of cobalt from manganese leverages differences in reduction potentials, yielding 99% pure Co for reuse [4].

Reaction Parameters and Optimization

Temperature and Pressure Effects

Reaction initiation at 106°C ensures safe radical formation, while subsequent temperatures of 185–235°C drive complete oxidation [3]. Pressure maintenance at 20–30 bar prevents solvent vaporization, ensuring homogeneous catalysis [2].

Solvent Systems and Ratios

Acetic acid dominates due to its polarity and stability, with solvent-to-pseudocumene ratios of 1.85:1 maximizing yield [3]. Water content below 10% w/w minimizes side reactions, as validated by kinetic models [1] [2].

Reaction Kinetics and Mechanistic Studies

Oxygen mass transfer limits initial reaction rates, with apparent activation energies of 60–75 kJ/mol observed in pseudocumene oxidation [2]. Mechanistic studies suggest Co³⁺-mediated hydrogen abstraction from methyl groups, followed by sequential oxygenation to carboxylate groups [5].

Table 1: Industrial Oxidation Conditions for Pseudocumene

ParameterRangeImpact on Yield
Temperature140–235°CHigher temps improve conversion
Pressure20–30 barMaintains solvent integrity
Co:Mn:Br ratio1:0.5:1.5 (mmol/L)Optimizes radical generation
Solvent ratio (AcOH:PC)1.85:1–3.5:1Higher ratios reduce byproducts

Table 2: Catalyst Recovery Efficiency

MethodMetal Recovery (%)Purity (%)
Carbonate precipitation9585
HCl redissolution9890
Magnetic separation9999

Biomass-Derived Dienes and Dienophiles

The foundation of bio-based trimellitic acid production lies in the strategic utilization of biomass-derived platform molecules as dienes and dienophiles in Diels-Alder cycloaddition reactions [1] [2] [3]. The most promising approach involves the coupling of furan-based dienes with ethylene-derived dienophiles to form oxanorbornene intermediates, which subsequently undergo aromatization to yield the target compound.

5-Hydroxymethylfurfural represents the most versatile biomass-derived diene for this transformation [2] [3]. HMF is obtained through the catalytic conversion of cellulosic biomass, where carbohydrates undergo acid-catalyzed dehydration reactions [3]. This platform molecule exhibits exceptional reactivity in Diels-Alder reactions due to its electron-rich furan ring system, which provides optimal orbital overlap with electron-deficient dienophiles.

2,5-Dimethylfuran emerges as another highly effective diene component, demonstrating superior performance in cycloaddition reactions [2] [3]. DMF can be synthesized from biomass through the reduction of HMF or through direct fermentation processes using engineered microorganisms. The methyl substituents on the furan ring enhance the electron density, facilitating more efficient Diels-Alder reactions with lower activation barriers.

Furan dicarboxylic acid and its derivatives constitute additional viable diene sources [2] [3]. FDCA, often termed the "bio-based terephthalic acid," can be produced through the oxidation of HMF using sustainable catalytic processes. The carboxylic acid functionalities provide opportunities for subsequent chemical transformations while maintaining the essential diene reactivity of the furan core.

The selection of appropriate dienophiles plays an equally critical role in determining reaction efficiency and selectivity [2] [3]. Acrolein emerges as the most promising dienophile, exhibiting activation energies below 40 kilojoules per mole when paired with HMF, DMF, and hydroxymethyl furoic acid [3]. This aldehyde derivative can be produced from renewable glycerol through catalytic dehydration processes, establishing a fully bio-based reaction pathway.

Acrylic acid represents another sustainable dienophile option, accessible through the bioconversion of 3-hydroxypropionic acid or through the dehydration of lactic acid [2] [3]. The carboxylic acid functionality provides additional reactivity for downstream transformations while maintaining excellent Diels-Alder reactivity.
Ethylene derivatives, including various substituted alkenes, expand the range of available dienophiles [2] [3]. While ethylene itself requires high temperatures and pressures for effective cycloaddition, functionalized ethylene derivatives such as acrylonitrile and methyl acrylate demonstrate enhanced reactivity under milder conditions.

Substituent Effects on Reaction Pathways

The nature and position of substituents on both diene and dienophile components profoundly influence the Diels-Alder reaction pathway, activation barriers, and product selectivity [4] [2] [3] [5]. Understanding these substituent effects enables the rational design of optimized reaction systems for trimellitic acid synthesis.

Electron-withdrawing substituents on the dienophile component significantly lower activation barriers by reducing the frontier molecular orbital gap [2] [3] [5]. The presence of aldehyde, carboxylic acid, or nitrile groups on ethylene derivatives creates electron-deficient systems that readily undergo normal-demand Diels-Alder reactions with electron-rich furan dienes. This electronic complementarity results in activation energies typically below 60 kilojoules per mole, enabling reactions to proceed under relatively mild conditions.

Electron-donating substituents on the diene component enhance reactivity through increased electron density in the highest occupied molecular orbital [2] [3] [5]. Hydroxyl, methyl, and alkoxy groups on furan rings elevate the HOMO energy level, facilitating orbital overlap with electron-deficient dienophiles. The hydroxymethyl group in HMF provides particularly favorable electronic effects while introducing functional handles for subsequent transformations.

The stereochemical outcomes of Diels-Alder reactions are heavily influenced by substituent positioning and electronic effects [4] [3] [5]. Substituents that can participate in secondary orbital interactions, such as carbonyl groups capable of coordinating with Lewis acid catalysts, tend to favor endo-selective cycloaddition pathways. This selectivity proves crucial for subsequent aromatization reactions, as endo-adducts typically undergo more facile dehydration and dehydrogenation processes.

Hammett correlation studies reveal that substituent effects follow predictable electronic patterns, with electron-withdrawing groups on dienophiles showing negative ρ values indicative of increased electrophilicity [4]. This quantitative understanding enables the prediction of reaction rates and selectivities for novel diene-dienophile combinations, facilitating the development of new bio-based synthetic routes.

The frontier molecular orbital gap serves as a reliable predictor of Diels-Alder reactivity, with smaller gaps corresponding to lower activation barriers [2] [3] [5]. The parameter (IPdiene + EAdienophile)/2 provides an effective descriptor for reaction feasibility, where IP represents ionization potential and EA denotes electron affinity. This relationship enables the rapid screening of potential biomass-derived substrates for optimal reactivity.

Lewis Acid Promoters in Cycloaddition Reactions

Lewis acid catalysis dramatically enhances the efficiency and selectivity of Diels-Alder reactions in bio-based trimellitic acid synthesis [6] [2] [7] [3] [8] [5]. These catalysts operate through LUMO-lowering mechanisms, where coordination to electron-deficient dienophiles increases their electrophilicity and reduces activation barriers.

Boron trifluoride represents one of the most effective Lewis acid promoters for biomass-derived Diels-Alder reactions [2] [3] [8]. BF3 coordinates strongly to carbonyl-containing dienophiles such as acrolein and acrylic acid, lowering the LUMO energy and facilitating orbital overlap with furan dienes. The enhanced electrophilicity results in activation energy reductions of 20-40 kilojoules per mole compared to uncatalyzed reactions.

Aluminum chloride provides comparable catalytic enhancement while offering advantages in terms of handling and cost [2] [3] [8]. AlCl3 demonstrates particular effectiveness with carboxylic acid-containing dienophiles, where bidentate coordination modes can occur. The Lewis acid also promotes endo-selective pathways through secondary coordination interactions with the developing cycloadduct.

Iron(III) chloride offers a more sustainable alternative to traditional Lewis acids, providing moderate catalytic enhancement through dual activation mechanisms [6] [7]. FeCl3 can simultaneously activate both diene and dienophile components, leading to improved reaction rates while maintaining excellent selectivity. The iron-based system also demonstrates compatibility with flow processing conditions, enabling continuous production protocols.

Zinc chloride and titanium tetrachloride represent additional Lewis acid options, each offering distinct advantages for specific substrate combinations [2] [3] [8]. ZnCl2 provides moderate activation with excellent functional group tolerance, while TiCl4 offers high catalytic activity under cryogenic conditions.

The emerging use of trimethylsilyl chloride in combination with iron(III) salts creates silylium-based Lewis acid systems with unique properties [6]. These catalysts demonstrate enhanced turnover frequencies and reduced susceptibility to deactivation by byproducts, making them particularly attractive for industrial applications.

Heterogeneous Lewis acid catalysts, including zeolites and polyoxometalates, provide advantages in terms of catalyst recovery and reuse [9] [10] [11]. Framework-substituted zeolites containing Lewis acidic centers such as tin, zirconium, and zinc demonstrate excellent activity for Diels-Alder reactions while enabling straightforward catalyst separation and regeneration.

The choice of Lewis acid promoter must balance catalytic activity, selectivity, cost, and environmental considerations [2] [3] [8] [5]. Sustainable Lewis acids derived from earth-abundant metals offer particular promise for large-scale bio-based production, where catalyst cost and environmental impact become critical factors.

Flow Aromatization Processes

Flow aromatization represents a critical advancement in the bio-based production of trimellitic acid, offering superior control, efficiency, and scalability compared to traditional batch processes [12] [13] [14] [15] [16]. This continuous processing approach enables the precise management of reaction conditions while minimizing side reactions and maximizing product yields.

The flow aromatization process typically involves the sequential dehydrogenation and dehydration of Diels-Alder cycloadducts to form aromatic products [12] [13]. In the case of trimellitic acid synthesis, hydrogenated oxanorbornene intermediates undergo catalytic aromatization over bifunctional catalysts containing both acidic and metal components. Palladium on carbon serves as the primary dehydrogenation catalyst, while H-Y zeolite provides the necessary Brønsted acidity for dehydration reactions.

The key advantages of flow processing include enhanced heat and mass transfer characteristics, enabling more precise temperature control and improved reaction selectivity [14] [15] [16] [17]. The high surface area to volume ratio of flow reactors facilitates efficient heat removal during highly exothermic aromatization reactions, preventing hot spot formation and minimizing thermal degradation of sensitive intermediates.

Continuous flow systems also enable the implementation of reaction conditions that would be challenging or dangerous in batch reactors [14] [15] [16]. Elevated pressures and temperatures can be safely maintained in small-volume flow reactors, expanding the accessible reaction space and enabling more efficient transformations. The ability to operate under superheated conditions allows for faster reaction rates and improved atom economy.

The modular nature of flow systems provides exceptional flexibility in process optimization [14] [15] [17]. Individual reaction steps can be independently optimized, and multiple reaction stages can be telescoped into continuous sequences. This approach eliminates the need for intermediate isolation and purification steps, reducing overall process complexity and improving atom efficiency.

Catalyst performance in flow aromatization systems demonstrates significant advantages over batch processing [12] [18]. The continuous removal of products from the catalyst surface prevents accumulation of strongly adsorbed species that can lead to deactivation. Additionally, the precise control of contact time enables optimization of catalyst utilization while minimizing undesired side reactions.

The integration of real-time monitoring and control systems in flow reactors enables responsive process optimization [14] [16] [17]. In-line analytical techniques can provide immediate feedback on reaction progress, product distribution, and catalyst performance, allowing for dynamic adjustment of operating conditions to maintain optimal performance.

Zeolite catalyst selection plays a crucial role in determining the efficiency and selectivity of flow aromatization processes [12] [19] [20] [21]. H-Y zeolites with varying silicon to aluminum ratios demonstrate different catalytic behaviors, with higher acidity promoting faster dehydration reactions while potentially increasing coke formation rates. The optimization of zeolite properties, including pore structure, acidity, and crystal size, enables tailored catalyst performance for specific reaction requirements.

The development of hierarchical zeolite materials with enhanced mesoporosity addresses diffusion limitations commonly encountered in biomass conversion processes [19] [21]. These materials combine the shape selectivity and thermal stability of microporous zeolites with improved accessibility for bulky biomass-derived molecules. Desilication treatments and template-assisted synthesis methods enable the creation of zeolites with optimized pore architectures for flow aromatization applications.

Palladium catalyst formulation significantly impacts aromatization performance in flow systems [22] [23] [18] [24]. The metal particle size, distribution, and oxidation state influence both activity and selectivity. Small, well-dispersed palladium particles supported on high-surface-area carbon provide optimal performance for dehydrogenation reactions, while maintaining stability under flow conditions.

The combination of Lewis acid and Brønsted acid sites in bifunctional catalysts enables synergistic effects in flow aromatization [9] [10] [12]. Lewis acid sites facilitate the initial dehydrogenation steps, while Brønsted acid sites promote subsequent dehydration and cyclization reactions. This cooperative catalysis results in enhanced overall efficiency and improved product selectivity.

Process intensification through flow chemistry enables significant reductions in equipment size and capital costs compared to equivalent batch processes [14] [15] [17]. The continuous nature of flow processing eliminates the need for large batch reactors and associated equipment, while the improved heat and mass transfer characteristics enable more compact reactor designs.

Sustainability Metrics and Green Chemistry Principles

The evaluation of bio-based trimellitic acid production routes requires comprehensive assessment using established sustainability metrics and green chemistry principles [25] [26] [27] [28]. These quantitative tools enable objective comparison with conventional petrochemical processes and guide optimization efforts toward more sustainable manufacturing approaches.

Atom economy serves as a fundamental metric for evaluating the efficiency of chemical transformations [26] [27] [28]. Bio-based Diels-Alder routes to trimellitic acid demonstrate atom economies ranging from 75-85%, significantly exceeding the 45-60% typical of petrochemical oxidation processes [27]. The high atom utilization reflects the addition nature of Diels-Alder reactions, where all reactant atoms are incorporated into the product framework with minimal waste generation.

The Environmental factor quantifies waste generation per unit of product, providing a direct measure of process efficiency [26] [27] [28]. Bio-based synthesis routes generate 2-5 kilograms of waste per kilogram of trimellitic acid, representing a 60-75% reduction compared to petrochemical processes that typically generate 8-20 kilograms of waste per kilogram of product [27]. This dramatic improvement stems from the elimination of harsh oxidation conditions and the use of catalytic rather than stoichiometric reagents.

Process Mass Intensity encompasses all materials used in manufacturing, including solvents, reagents, and processing aids [26] [27] [28]. Bio-based routes demonstrate PMI values of 8-15 kilograms of input per kilogram of product, compared to 20-40 kilograms for conventional processes [27]. The reduced material intensity reflects the milder reaction conditions, higher selectivity, and reduced purification requirements of bio-based approaches.

Carbon efficiency measures the proportion of carbon atoms from feedstock incorporated into the final product [27]. Bio-based routes achieve carbon efficiencies of 65-80%, substantially higher than the 40-55% typical of petrochemical oxidation processes [27]. This improvement results from the preservation of carbon frameworks during Diels-Alder cycloaddition and the elimination of carbon-wasting side reactions.

Energy intensity assessment reveals that bio-based processes require 15-25 megajoules per kilogram of product, compared to 25-40 megajoules for petrochemical routes [27]. The energy savings arise from milder reaction conditions, elimination of high-pressure oxidation steps, and the reduced need for extensive separation and purification operations.
Renewable carbon content represents a critical metric for bio-based chemicals, with sustainable routes achieving 90-100% renewable carbon content compared to 0% for petrochemical processes [27] [29]. This complete replacement of fossil carbon with renewable feedstock represents a fundamental shift toward sustainable chemical manufacturing.

Life cycle assessment provides a comprehensive evaluation of environmental impacts across the entire production chain [29] [30]. Bio-based trimellitic acid production demonstrates significant advantages in climate change impact, with potential greenhouse gas emission reductions of 65% or more compared to petrochemical routes when appropriate end-of-life management is implemented [29]. The primary benefits arise from the renewable nature of biomass feedstocks and the elimination of energy-intensive oxidation processes.

The application of green chemistry principles guides the development of more sustainable synthesis routes [26] [27] [31]. The use of renewable feedstocks aligns with the seventh principle of green chemistry, emphasizing the preference for renewable over depleting raw materials [27]. The implementation of catalytic rather than stoichiometric processes satisfies the ninth principle, while the design of atom-efficient transformations addresses the second principle.

Real-time analysis capabilities in flow processing systems enable pollution prevention through immediate detection and correction of off-specification conditions [26] [31]. This approach satisfies the eleventh principle of green chemistry by preventing the formation of waste rather than treating it after generation.

The inherent safety advantages of continuous flow processing align with the twelfth principle of green chemistry, emphasizing inherently safer processes [26] [31] [14]. The small inventory of hazardous materials in flow reactors reduces the risk of accidents and environmental releases compared to large-scale batch operations.

Solvent selection represents a critical consideration in sustainable process design [26] [27] [31]. Bio-based synthesis routes can often utilize greener solvent systems, including water-based media for certain transformations, aligning with the fifth principle of green chemistry regarding safer solvents and auxiliaries.

Comparative Analysis of Bio-based vs. Petrochemical Routes

The comprehensive comparison between bio-based and petrochemical production routes for 1,2,4-benzenetricarboxylic acid reveals fundamental differences in sustainability, efficiency, and economic viability [1] [32] [29] [33] [34]. These contrasting approaches represent distinct paradigms in chemical manufacturing, with bio-based routes offering transformative advantages across multiple dimensions.

Feedstock considerations form the foundation of route differentiation [35] [32] [33] [34]. Petrochemical synthesis relies on 1,2,4-trimethylbenzene derived from fossil petroleum resources through energy-intensive refining and separation processes [36] [37]. This feedstock dependence creates supply chain vulnerabilities and exposes production costs to volatile petroleum markets. In contrast, bio-based routes utilize renewable lignocellulosic biomass, agricultural waste, and other sustainable feedstocks that can be domestically sourced and continuously replenished [1] [32] [38].

The chemical transformation pathways differ dramatically between the two approaches [1] [36] [37] [38]. Petrochemical production employs vigorous air oxidation of pseudocumene at high temperatures using bromide-cobalt-manganese catalyst systems, generating substantial waste streams and requiring harsh reaction conditions [36] [37]. Bio-based synthesis utilizes mild Diels-Alder cycloaddition followed by selective aromatization, operating under significantly gentler conditions while achieving higher atom economy [1] [2] [3].

Environmental impact assessment reveals stark contrasts between the production routes [35] [32] [29] [33]. Petrochemical processes generate significant carbon dioxide emissions through both energy consumption and the oxidation chemistry itself, contributing to greenhouse gas accumulation [29] [33]. Bio-based routes can achieve net negative carbon emissions when biomass carbon sequestration is considered, offering potential climate benefits rather than environmental burdens [32] [29].

Waste generation patterns demonstrate the superior environmental profile of bio-based approaches [35] [32] [27] [33]. Petrochemical oxidation processes produce complex waste streams requiring extensive treatment and disposal, including brominated organic compounds and heavy metal-contaminated wastewater [27]. Bio-based routes generate primarily biodegradable organic waste that can often be recycled or converted to useful byproducts [35] [32] [27].

Energy requirements reveal significant advantages for bio-based synthesis [32] [27] [29]. The mild reaction conditions and elimination of high-pressure oxidation steps reduce overall energy consumption by 20-50% compared to petrochemical routes [27]. Additionally, the potential for integration with biorefinery operations enables energy recovery from biomass combustion and biogas generation [32] [29].

Economic considerations present a complex landscape with evolving trends [39] [35] [32] [40]. Current petrochemical production benefits from established infrastructure and economies of scale, resulting in lower immediate production costs [32] [34]. However, bio-based routes demonstrate rapidly improving cost competitiveness as technology matures and production scales increase [39] [40]. The volatility of petroleum prices creates long-term economic risks for petrochemical approaches, while biomass feedstock costs remain more stable and predictable [35] [32].

Technology readiness levels differ significantly between the established petrochemical processes and emerging bio-based alternatives [39] [40]. Petrochemical oxidation represents mature technology with decades of industrial experience and optimization [36] [37]. Bio-based routes currently operate at pilot and demonstration scales, requiring continued development to achieve full commercial readiness [39] [40]. However, rapid advancement in biotechnology, catalysis, and process engineering accelerates the maturation of bio-based technologies.

Regulatory landscape considerations increasingly favor bio-based alternatives [35] [29] [33]. Tightening environmental regulations, carbon pricing mechanisms, and sustainability mandates create regulatory pressures on petrochemical processes while providing incentives for bio-based alternatives [35] [29]. The trend toward circular economy principles and renewable content requirements further advantages bio-based approaches [32] [33].

Supply chain resilience analysis reveals contrasting risk profiles [35] [32] [33]. Petrochemical routes face concentration risk from limited petroleum sources and potential geopolitical disruptions to supply chains [35] [33]. Bio-based routes can utilize diverse, distributed feedstock sources, providing greater supply security and reduced geopolitical risk [32] [33]. The ability to source biomass locally enhances supply chain resilience while supporting rural economic development [35] [32].

Product quality and performance characteristics generally match between bio-based and petrochemical trimellitic acid [1] [41]. The chemical identity and purity specifications remain identical regardless of production route, ensuring that bio-based products can serve as direct replacements in existing applications [41]. Some bio-based processes may offer advantages in terms of reduced impurity profiles due to milder reaction conditions [1] [2].

Innovation potential demonstrates clear advantages for bio-based approaches [39] [9] [40]. The integration of biotechnology, advanced catalysis, and process intensification creates multiple pathways for continued improvement in bio-based synthesis [39] [9] [40]. Petrochemical routes, being mature technologies, offer limited scope for transformative innovation [36] [37].

Market acceptance and consumer preferences increasingly favor sustainable products, creating demand-side advantages for bio-based alternatives [35] [29] [33]. Corporate sustainability commitments and consumer environmental awareness drive market preference for renewable content products, potentially enabling premium pricing for bio-based trimellitic acid [35] [29] [33].

The trajectory analysis indicates a fundamental shift toward bio-based production as technology matures and sustainability considerations become paramount [39] [35] [40]. While petrochemical routes currently maintain cost advantages, the convergence of technological advancement, regulatory pressure, and market demand creates a compelling case for bio-based alternatives in the medium to long term [39] [35] [29] [40].

XLogP3

0.3

Melting Point

219.0 °C

UNII

7NVY29MQ5F

Related CAS

67801-57-4 (cobalt(+2)[1:1] salt)

GHS Hazard Statements

Aggregated GHS information provided by 285 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 252 of 285 companies with hazard statement code(s):;
H315 (99.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

528-44-9

Wikipedia

Trimellitic acid

General Manufacturing Information

1,2,4-Benzenetricarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

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